molecular formula C11H10N4O2 B13884222 4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine

4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B13884222
M. Wt: 230.22 g/mol
InChI Key: QTDHQKONBXQHTJ-UHFFFAOYSA-N
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Description

4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-aminopyrimidine with 3-nitrobenzaldehyde under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired pyrimidine derivative. Industrial production methods may involve the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for the proliferation and survival of cancer cells. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.

    Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profiles.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

4-methyl-6-(3-nitrophenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H10N4O2/c1-7-5-10(14-11(12)13-7)8-3-2-4-9(6-8)15(16)17/h2-6H,1H3,(H2,12,13,14)

InChI Key

QTDHQKONBXQHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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